molecular formula C7H12ClNO3 B6275814 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2763750-42-9

1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B6275814
CAS No.: 2763750-42-9
M. Wt: 193.6
InChI Key:
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Description

1-(hydroxymethyl)-2-azabicyclo[211]hexane-4-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structuresThe bicyclo[2.1.1]hexane scaffold, in particular, has gained attention due to its ability to serve as a bioisostere for more common aromatic rings, offering new opportunities for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic core under mild conditions . The reaction can be carried out using a mercury lamp, although this requires specialized equipment and glassware .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to use more readily available and scalable photochemical setups. The use of continuous flow reactors and LED-based photochemistry can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which offers distinct advantages in terms of stability, reactivity, and bioisosterism. Its ability to serve as a bioisostere for ortho-substituted benzene rings sets it apart from other bicyclic compounds, providing new opportunities for drug design and development .

Properties

CAS No.

2763750-42-9

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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